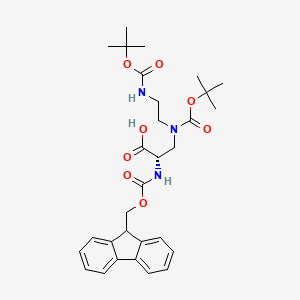
3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione are fundamental to understanding their potential applications in scientific research. For instance, the synthesis and crystal structure of 5,6-Di(o-methoxylanilino)pyridine-2,3-dione, through a solvent-free reaction, showcases the adaptability of related compounds for structural and functional modifications, essential for drug development and material science applications (Deng Tong-tong, 2008). Similarly, the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide highlights the chemical versatility and the potential for creating bioactive scaffolds, contributing to advancements in medicinal chemistry and organic synthesis (Maocai Yan et al., 2018).
Medicinal Chemistry and Drug Development
The design and synthesis of novel compounds for targeted medical applications are a significant area of research. For example, the creation of a new [18F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins showcases the potential of related compounds in developing radiopharmaceuticals for positron emission tomography (PET), enhancing diagnostic accuracy and therapeutic targeting (B. de Bruin et al., 2005). Additionally, the use of gyrase resistance mutants to guide the selection of 8-Methoxy-Quinazoline-2,4-Diones demonstrates the application of these compounds in addressing antimicrobial resistance, paving the way for new antibiotic development (N. German et al., 2008).
Material Science and Photophysical Applications
The synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, which form hydrogen-bonded dimers, illustrates the exploration of these compounds in creating new materials with potential applications in nanotechnology, optoelectronics, and as sensors (E. Opozda et al., 2006). The development of photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units further emphasizes the role of these compounds in advancing photophysical studies, offering new possibilities for light-emitting devices and solar cells (T. Beyerlein & B. Tieke, 2000).
properties
IUPAC Name |
3-(4-fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-20-8-2-7-17-13(18)9-12(14(17)19)16-11-5-3-10(15)4-6-11/h3-6,12,16H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKZATURZCNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

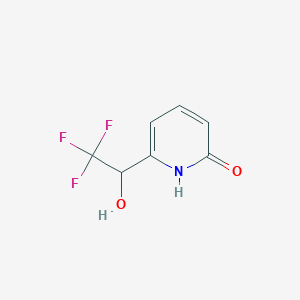

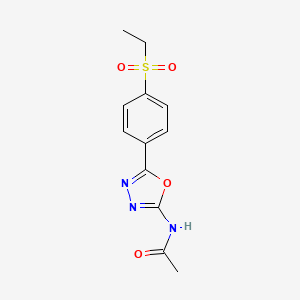
![Ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)
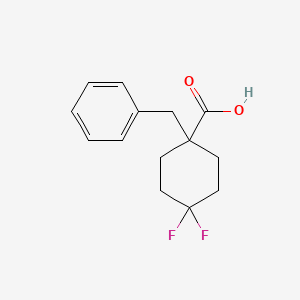
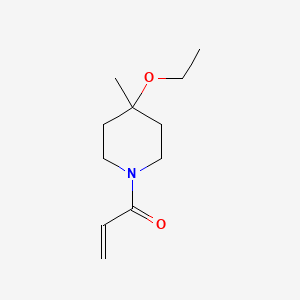
![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)


![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)
![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)
![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)
